3-Bromo-2-isobutoxy-benzylamine hydrochloride
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Overview
Description
3-Bromo-2-isobutoxy-benzylamine hydrochloride is a useful research compound. Its molecular formula is C11H17BrClNO and its molecular weight is 294.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Substituted Benzazoles
Research by Gopalaiah and Chandrudu (2015) highlights the application of benzylamines, including 3-Bromo-2-isobutoxy-benzylamine hydrochloride, in synthesizing substituted 1,3-benzazoles. Their method employs iron(II) bromide catalysis and is compatible with various functional groups, offering a practical and economical synthesis route using molecular oxygen as an oxidant.
Synthesis of Hydroxy Benzylamine Derivatives
Li Yong-xin's (2012) study on 4-Hydroxy-3-methoxy Benzylamine Hydrochloride suggests that derivatives of benzylamine, like this compound, can be synthesized from precursors such as vanillin. This process involves oximation, reduction, and salification reactions, achieving high overall yield and confirming the structure through various analytical techniques.
Herbicidal Applications
The study by Wu, Cheng, and Lu (2006) explores a benzylamine derivative's herbicidal activity. Their compound, related to this compound, demonstrates efficacy against various weed species and shows potential as a selective postemergent herbicide in winter oilseed rape.
Pharmaceutical Applications
This compound derivatives have been studied for their potential in pharmaceutical applications. For instance, Neumeyer et al. (1991) investigated 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, including bromo derivatives, for their high affinity at the D1 dopamine receptor. These compounds, akin to this compound, have shown potential for further in vivo studies and drug development.
Safety and Hazards
While specific safety and hazard information for 3-Bromo-2-isobutoxy-benzylamine hydrochloride is not available, it’s important to handle all chemical compounds with care. This typically includes using personal protective equipment, working in a well-ventilated area, and following proper disposal procedures .
Properties
IUPAC Name |
[3-bromo-2-(2-methylpropoxy)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-8(2)7-14-11-9(6-13)4-3-5-10(11)12;/h3-5,8H,6-7,13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGMWPJKCMWGNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1Br)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.